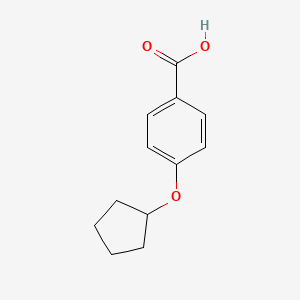

4-(Cyclopentyloxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTJDFGPPOXIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352755 | |

| Record name | 4-(cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30762-02-8 | |

| Record name | 4-(cyclopentyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopentyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclopentyloxy)benzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Cyclopentyloxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and potential biological applications, with a focus on data presentation and experimental methodologies.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid characterized by a benzoic acid core with a cyclopentyloxy substituent at the para (4-) position.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 30762-02-8[1] |

| Molecular Formula | C₁₂H₁₄O₃[1] |

| Molecular Weight | 206.24 g/mol [1] |

| Canonical SMILES | C1CCC(C1)OC2=CC=C(C=C2)C(=O)O |

| InChI Key | NSTJDFGPPOXIAT-UHFFFAOYSA-N[1] |

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, a combination of computed data and experimental values for analogous compounds provides valuable insights into its physicochemical profile.

Table 2: Physicochemical Properties

| Property | Value | Data Type |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| pKa (Predicted) | 4.22 ± 0.10 | Predicted |

| XLogP3 | 2.7 | Computed[1] |

| Solubility | Soluble in alcohol, ether, and water | Experimental (for 4-pentyloxybenzoic acid)[2] |

| Appearance | White to light yellow crystal powder (for 4-pentyloxybenzoic acid)[2] | Experimental (for 4-pentyloxybenzoic acid) |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Data Summary

| Spectroscopy | Data Summary |

| ¹H NMR | Spectra available on PubChem.[1] |

| ¹³C NMR | Spectra available on PubChem.[1] |

| IR Spectroscopy | Vapor phase IR spectrum available on PubChem.[1] |

| Mass Spectrometry | Predicted collision cross section data available on PubChemLite.[3] |

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and the corresponding alkyl halide.

Experimental Protocol: General Synthesis of 4-Alkoxybenzoic Acids

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq), an appropriate alkyl halide (e.g., cyclopentyl bromide for the target molecule) (1.2 eq), and potassium hydroxide (2.5 eq) in methanol.

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours. For higher alkyl chains, the reflux time may be extended to 7-8 hours.

-

Hydrolysis: Add a 10% aqueous solution of potassium hydroxide and continue to reflux for an additional 2 hours to ensure the hydrolysis of any ester byproducts.

-

Acidification and Precipitation: Cool the reaction mixture to room temperature and acidify with hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the pure 4-alkoxybenzoic acid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Biological Activity: Inhibition of Trypanosome Alternative Oxidase (TAO)

Derivatives of 4-alkoxybenzoic acid have shown potential as inhibitors of the Trypanosome Alternative Oxidase (TAO), a crucial enzyme for the survival of African trypanosomes, the causative agents of sleeping sickness.

Experimental Protocol: TAO Inhibition Assay [4][5]

-

Enzyme and Substrate Preparation:

-

Purify recombinant TAO (rTAO).

-

Prepare a stock solution of the substrate, ubiquinol-1.

-

-

Assay Procedure:

-

In a quartz cuvette, pre-incubate a defined amount of rTAO (e.g., 75 ng) with the test compound (this compound) at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 2 minutes.

-

Initiate the enzymatic reaction by adding a specific concentration of ubiquinol-1 (e.g., 150 µM).

-

A control reaction should be run in parallel without the inhibitor.

-

-

Data Acquisition and Analysis:

-

Monitor the oxidation of ubiquinol-1 by measuring the decrease in absorbance at 278 nm over time using a UV-Vis spectrophotometer.

-

Calculate the initial reaction rates for both the inhibited and uninhibited reactions.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Potential Applications and Structure-Activity Relationship (SAR)

The structural features of this compound make it a valuable scaffold in medicinal chemistry and materials science.

-

Medicinal Chemistry: The benzoic acid core is a common pharmacophore, and the cyclopentyloxy group can modulate lipophilicity and membrane permeability, which are critical for drug design. The exploration of different alkoxy groups at the 4-position allows for the investigation of structure-activity relationships (SAR) to optimize biological activity.

-

Materials Science: 4-Alkoxybenzoic acids are known to exhibit liquid crystalline properties.[6][7] The rod-like molecular shape, facilitated by the para-substituted aromatic ring, promotes the formation of mesophases. This makes them interesting candidates for applications in displays and sensors.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C12H14O3 | CID 735307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 4. Antitrypanosomal properties of Anogeissus leiocarpa extracts and their inhibitory effect on trypanosome alternative oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclopentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopentyloxy)benzoic acid is a derivative of benzoic acid, a fundamental scaffold in medicinal chemistry and materials science. The introduction of a cyclopentyloxy group at the para position of the benzoic acid core significantly influences its physicochemical properties, such as lipophilicity, solubility, and crystal packing, which in turn can modulate its biological activity and material characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and established analytical methods to provide a thorough profile.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions and data from analogous compounds. These values provide essential estimates for its behavior in various chemical and biological systems.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1] |

| Molecular Weight | 206.24 g/mol | PubChem[1] |

| CAS Number | 30762-02-8 | ChemicalBook[2] |

| Predicted XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Table 2: Estimated Physical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Melting Point (°C) | 180-190 | Based on the melting point of the structurally similar 4-(pentyloxy)benzoic acid (126-128 °C) and considering the rigidity of the cyclopentyl group which may lead to a higher melting point.[3] |

| Boiling Point (°C) | > 300 | Estimated based on the boiling point of 4-(pentyloxy)benzoic acid (333.3 °C at 760 mmHg).[3] |

| Aqueous Solubility | Low | Benzoic acid has low aqueous solubility, and the addition of the lipophilic cyclopentyloxy group is expected to further decrease it.[4][5][6] |

| pKa | ~4.2 - 4.5 | Based on the pKa of benzoic acid (~4.2) and substituted benzoic acids. The electronic effect of the ether group is not expected to drastically alter the acidity.[7][8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties for this compound are not explicitly available. However, standard methodologies for similar benzoic acid derivatives can be readily adapted.

Synthesis of this compound

A common route for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis, starting from a 4-hydroxybenzoic acid ester and the corresponding alkyl halide.

Reaction Scheme:

References

- 1. This compound | C12H14O3 | CID 735307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Cyclopentyloxy)-benzoic acid | 30762-02-8 [chemicalbook.com]

- 3. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical [ichemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Cyclopentyloxy)benzoic acid (CAS: 30762-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclopentyloxy)benzoic acid (CAS: 30762-02-8), a versatile organic compound with potential applications in materials science and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and presents its characteristic spectral data. The information is structured to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its core structure consists of a benzoic acid moiety with a cyclopentyl ether linkage at the para position. This combination of a rigid aromatic ring and a flexible aliphatic ether group imparts specific physicochemical properties that are of interest in various fields.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 30762-02-8 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 206.094294 g/mol |

| Monoisotopic Mass | 206.094294 g/mol |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This process involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis starts from the readily available 4-hydroxybenzoic acid.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol outlines a two-step synthesis starting from methyl 4-hydroxybenzoate, which is first etherified and then hydrolyzed to yield the final product.

Step 1: Synthesis of Methyl 4-(cyclopentyloxy)benzoate

-

Materials:

-

Methyl 4-hydroxybenzoate

-

Cyclopentyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Add cyclopentyl bromide (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 4-(cyclopentyloxy)benzoate.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Crude methyl 4-(cyclopentyloxy)benzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the crude methyl 4-(cyclopentyloxy)benzoate in a mixture of methanol (or ethanol) and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The white precipitate of this compound will form.

-

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Materials:

-

Crude this compound

-

Ethanol/Water mixture or a suitable solvent system. A mixture of ethanol and water is often effective for recrystallizing benzoic acid derivatives.[5]

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot water to the solution until it becomes slightly cloudy, indicating saturation.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals in a vacuum oven.

-

References

An In-depth Technical Guide to 4-(Cyclopentyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Cyclopentyloxy)benzoic acid, a versatile organic compound with applications in materials science and potential in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

Synonyms: p-(Cyclopentyloxy)benzoic acid

Chemical Structure:

Figure 1: 2D structure of this compound.

Molecular Formula: C₁₂H₁₄O₃[1][2][4]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Weight | 206.24 g/mol | PubChem[1][2] |

| Melting Point | Estimated: 126-128 °C (for 4-(pentyloxy)benzoic acid) | iChemical[5][6] |

| Boiling Point | No data available | |

| Solubility | Soluble in alcohol, ether, and water (for 4-(pentyloxy)benzoic acid). Generally, benzoic acid is soluble in organic solvents like DMF and DMSO and has limited solubility in water.[6][7] | iChemical[5][6], Scribd[7] |

| XlogP | 2.7 | PubChem[1][2][4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzoic acid reacts with a cyclopentyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established Williamson ether synthesis methods for analogous compounds.[9]

Materials and Reagents:

-

4-Hydroxybenzoic acid

-

Cyclopentyl bromide (or iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxybenzoic acid in anhydrous acetone.

-

Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the potassium salt of the phenol.

-

Alkyl Halide Addition: Add 1.05 equivalents of cyclopentyl bromide dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications

While specific research on this compound is somewhat limited, the broader class of 4-alkoxybenzoic acids has garnered significant interest in several fields, suggesting potential applications for the title compound.

Liquid Crystals

4-Alkoxybenzoic acids are well-known for their liquid crystalline properties.[1][5][10][11] The rod-like shape of these molecules, arising from the para-substituted benzoic acid core, facilitates the formation of mesophases, which are characteristic of liquid crystals.[10] The specific type of mesophase (nematic, smectic) and the transition temperatures are influenced by the length and structure of the alkoxy chain. It is plausible that this compound also exhibits liquid crystalline behavior, making it a candidate for investigation in the development of new liquid crystal materials for display technologies and other electro-optical applications.

Drug Development and Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, serving as a scaffold for the development of a wide range of therapeutic agents.[12][13][14][15] These compounds have been reported to possess a variety of biological activities, including:

The introduction of a cyclopentyloxy group at the 4-position can significantly impact the molecule's lipophilicity and steric profile. These modifications can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and receptor binding affinity. Therefore, this compound serves as a valuable starting material for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.

Signaling Pathway Diagram

Caption: Potential pharmacological pathways for benzoic acid derivatives.

Conclusion

This compound is a compound with established synthetic accessibility and significant potential for applications in both materials science and drug discovery. Its structural similarity to known liquid crystals and the established biological activities of benzoic acid derivatives make it a promising candidate for further research and development. This guide provides a foundational understanding of its properties and synthesis, paving the way for future investigations into its specific applications.

References

- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H14O3 | CID 735307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Cyclopentyloxy)-benzoic acid | 30762-02-8 [chemicalbook.com]

- 4. PubChemLite - this compound (C12H14O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical [ichemical.com]

- 7. scribd.com [scribd.com]

- 8. francis-press.com [francis-press.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound | 30762-02-8 | Benchchem [benchchem.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Molecular weight and formula of 4-(Cyclopentyloxy)benzoic acid

An In-depth Technical Guide to 4-(Cyclopentyloxy)benzoic Acid: Molecular Weight and Formula

This technical guide provides a detailed overview of the fundamental chemical properties of this compound, specifically focusing on its molecular weight and chemical formula. This information is critical for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity

Synonyms: this compound[1]

Quantitative Data Summary

A clear understanding of the molecular formula and weight is the foundation for any experimental work or theoretical modeling. The table below summarizes these core quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C12H14O3 | PubChem[1][2] |

| Molecular Weight | 206.24 g/mol | PubChem[1][2] |

Experimental Protocols

Accurate determination of molecular weight is crucial in chemical analysis and synthesis. While this guide does not detail a specific experimental synthesis of this compound, the molecular weight is a computed value derived from its chemical formula.[1] The standard experimental method to confirm this would be mass spectrometry.

Conceptual Workflow for Molecular Weight Verification

The following diagram illustrates a generalized workflow for the verification of the molecular weight of a synthesized chemical compound like this compound.

Caption: Generalized workflow for the experimental verification of a compound's molecular weight.

Signaling Pathways

As of the current literature, there are no well-defined signaling pathways directly and exclusively attributed to this compound. Its primary utility is often as a building block or intermediate in the synthesis of more complex molecules. The logical relationship for its use in research and development is therefore centered on its role as a precursor.

Logical Relationship in Chemical Synthesis

The following diagram illustrates the logical role of this compound in a synthetic chemistry context.

Caption: Logical flow from starting materials to a final product via this compound.

References

An In-depth Technical Guide to the Solubility Profile of 4-(Cyclopentyloxy)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Cyclopentyloxy)benzoic acid. Understanding the solubility of this compound is crucial for its application in drug development, chemical synthesis, and various research contexts, as it directly impacts bioavailability, formulation, and reaction kinetics.[1][2]

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes a detailed experimental protocol that researchers can employ to determine these values. Furthermore, it outlines the key factors that influence the solubility of organic compounds, providing a theoretical framework for solvent selection.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| e.g., Ethanol | e.g., 25 | Data not available in literature |

| e.g., Methanol | e.g., 25 | Data not available in literature |

| e.g., Acetone | e.g., 25 | Data not available in literature |

| e.g., Ethyl Acetate | e.g., 25 | Data not available in literature |

| e.g., Dichloromethane | e.g., 25 | Data not available in literature |

| e.g., Toluene | e.g., 25 | Data not available in literature |

| e.g., Hexane | e.g., 25 | Data not available in literature |

Experimental Protocol: Solubility Determination by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent.[1][2] It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.[2][3][4][5]

Apparatus and Materials:

-

This compound

-

Selected organic solvent(s)

-

Conical flask or sealed vials

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric pipette

-

Pre-weighed evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.[1][2]

-

Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution remains constant over time.[1]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the mixture to settle for a short period at the constant temperature to let the excess solid precipitate.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette equipped with a syringe filter to prevent any undissolved solid particles from being transferred.[2]

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution into a pre-weighed (tared) evaporating dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The oven temperature should be below the boiling point of the solute and appropriate for the solvent used.

-

Continue drying until a constant weight is achieved, which indicates all the solvent has been removed.[2]

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Mass of solute (m_solute): Subtract the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

-

Volume of solvent (V_solvent): This is the volume of the filtrate you pipetted (e.g., 10 mL).

-

Solubility: Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL), using the following formula:

Solubility = (m_solute / V_solvent) * 100

-

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the chemical and physical properties of both the solute and the solvent, as well as by environmental conditions.[6] The principle of "like dissolves like" is a fundamental guideline.[7][8]

-

Solute Properties: The presence of the polar carboxylic acid group (-COOH) allows for hydrogen bonding, which enhances solubility in polar solvents.[7] The non-polar cyclopentyloxy and benzene ring portions contribute to its solubility in non-polar organic solvents. The overall solubility is a balance between these polar and non-polar characteristics.

-

Solvent Properties: Polar solvents (e.g., ethanol, methanol) can interact favorably with the carboxylic acid group. Non-polar solvents (e.g., hexane, toluene) will interact more with the hydrocarbon portions of the molecule.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6][9] This is because the additional thermal energy helps overcome the intermolecular forces within the solid crystal lattice.[6][9]

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate compared to smaller ones, potentially leading to lower solubility.[6]

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

Spectral data for 4-(Cyclopentyloxy)benzoic acid (NMR, IR, Mass Spec)

Spectral Data Summary

The following tables summarize the key spectral data for 4-(Cyclopentyloxy)benzoic acid.

Table 1: ¹H NMR Spectral Data (Predicted)

Disclaimer: The following ¹H NMR data is predicted based on the analysis of similar alkoxy-substituted benzoic acids. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Doublet | 2H | Aromatic CH (ortho to -COOH) |

| ~6.8-7.0 | Doublet | 2H | Aromatic CH (ortho to -O) |

| ~4.8-5.0 | Multiplet | 1H | -OCH- (cyclopentyl) |

| ~1.5-2.0 | Multiplet | 8H | -CH₂- (cyclopentyl) |

Table 2: ¹³C NMR Spectral Data (Predicted)

Disclaimer: The following ¹³C NMR data is predicted based on the analysis of similar alkoxy-substituted benzoic acids. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~160-165 | Aromatic C-O |

| ~130-135 | Aromatic CH (ortho to -COOH) |

| ~120-125 | Aromatic C-COOH |

| ~115-120 | Aromatic CH (ortho to -O) |

| ~80-85 | -OCH- (cyclopentyl) |

| ~30-35 | -CH₂- (cyclopentyl) |

| ~20-25 | -CH₂- (cyclopentyl) |

Table 3: IR Spectral Data (Predicted)

Disclaimer: The following IR data is predicted based on the analysis of benzoic acid and its derivatives. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950, ~2870 | Medium | Aliphatic C-H stretch |

| 1680-1720 | Strong, Sharp | C=O stretch (conjugated carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1300 | Medium | C-O stretch |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data

The following data represents predicted m/z values for various adducts of this compound.[1]

| Adduct | m/z |

| [M+H]⁺ | 207.10158 |

| [M+Na]⁺ | 229.08352 |

| [M-H]⁻ | 205.08702 |

| [M+NH₄]⁺ | 224.12812 |

| [M+K]⁺ | 245.05746 |

| [M]⁺ | 206.09375 |

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded from a thin film of the sample cast from a volatile solvent like chloroform on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and introduced into the ion source via direct infusion or after separation by liquid chromatography. Data would be collected in both positive and negative ion modes to observe different adducts.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for spectral data acquisition and analysis.

References

The Expanding Therapeutic Potential of Cyclopentyloxy Benzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyloxy benzoic acid derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative analysis of structure-activity relationships through compiled data. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with these derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The benzoic acid scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The addition of a cyclopentyloxy group to this core structure has been shown to significantly modulate the physicochemical and biological properties of the parent molecule. The lipophilic nature of the cyclopentyl ring can enhance membrane permeability, a critical factor in drug design, while the ether linkage provides conformational flexibility.[1] This guide delves into the documented biological activities of various cyclopentyloxy benzoic acid derivatives, presenting key data and methodologies to facilitate further research and development in this area.

Anticancer Activity

Recent studies have highlighted the potent antitumor effects of cyclopentyloxy benzoic acid derivatives, particularly those based on a 2-cyclopentyloxyanisole scaffold.[2] These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Anticancer Data

The in vitro antitumor activity of a series of 2-cyclopentyloxyanisole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: In Vitro Anticancer Activity of 2-Cyclopentyloxyanisole Derivatives (IC50 in µM) [2]

| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | A-549 (Lung) |

| 4a | 5.13 | 7.94 | 10.11 | 12.04 |

| 4b | 17.67 | 15.21 | 19.87 | 22.45 |

| 6b | 9.87 | 11.05 | 14.32 | 16.78 |

| 7b | 13.94 | 12.88 | 16.54 | 18.91 |

| 13 | 6.45 | 8.99 | 11.78 | 13.56 |

| 14 | 8.02 | 10.14 | 13.98 | 15.67 |

| Celecoxib | 10.11 | 12.56 | 15.89 | 18.21 |

| Afatinib | 0.08 | 0.12 | 0.15 | 0.21 |

| Doxorubicin | 0.45 | 0.58 | 0.67 | 0.78 |

Mechanism of Anticancer Action

The anticancer activity of these derivatives is believed to be mediated through the inhibition of several key signaling molecules involved in cancer progression, including Cyclooxygenase-2 (COX-2), Phosphodiesterase 4B (PDE4B), and Tumor Necrosis Factor-alpha (TNF-α).[2]

COX-2 is an enzyme that is often overexpressed in various tumors and plays a role in inflammation and cell proliferation.[2] The inhibitory activity of selected 2-cyclopentyloxyanisole derivatives against COX-2 is presented in Table 2.

Table 2: In Vitro COX-2 Inhibitory Activity [2]

| Compound | IC50 (µM) |

| 4b | 1.08 |

| 13 | 1.88 |

| Celecoxib | 0.68 |

Phosphodiesterase 4B (PDE4B) is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in cell proliferation and apoptosis. Inhibition of PDE4B can lead to an increase in cAMP levels, which in turn can induce cancer cell death.[2]

Table 3: In Vitro PDE4B Inhibitory Activity [2]

| Compound | IC50 (µM) |

| 4a | 5.62 |

| 7b | 5.65 |

| 13 | 3.98 |

| Roflumilast | 1.55 |

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can promote tumor growth and metastasis.[2] The ability of certain cyclopentyloxy benzoic acid derivatives to inhibit TNF-α production is a key aspect of their anticancer potential.

Table 4: In Vitro TNF-α Inhibitory Activity [2]

| Compound | IC50 (µM) |

| 4a | 2.01 |

| 13 | 6.72 |

| Celecoxib | 6.44 |

Signaling Pathways

The interplay between COX-2, PDE4B, and TNF-α in cancer progression is complex. The following diagram illustrates the potential signaling pathways targeted by cyclopentyloxy benzoic acid derivatives.

Anti-inflammatory Activity

The inhibitory effects on COX-2 and TNF-α suggest that cyclopentyloxy benzoic acid derivatives possess significant anti-inflammatory properties. While extensive quantitative data for a broad range of these specific derivatives is still emerging, the foundational mechanism of action is well-supported.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[3] The addition of a lipophilic cyclopentyloxy group may enhance the ability of these compounds to penetrate microbial cell membranes. Further research is needed to establish a comprehensive profile of their antimicrobial efficacy and to determine their Minimum Inhibitory Concentrations (MICs) against a wide range of pathogens.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of cyclopentyloxy benzoic acid derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

-

Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-2 enzyme and the test compounds.

-

Reaction Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction in the presence of the test compound.

-

Prostaglandin Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using an ELISA kit.

-

IC50 Calculation: Determine the IC50 value from the inhibition curve.

In Vitro PDE4B Inhibition Assay

This assay quantifies the inhibition of PDE4B enzymatic activity.

-

Enzyme and Compound Incubation: Pre-incubate the PDE4B enzyme with the test compounds.

-

Reaction Initiation: Add cAMP as the substrate to start the reaction.

-

AMP Detection: Measure the amount of AMP produced using a suitable detection method, such as a fluorescent-based assay.

-

IC50 Calculation: Calculate the IC50 value based on the reduction in AMP production.

In Vitro TNF-α Inhibition Assay (ELISA)

This assay measures the inhibition of TNF-α production in stimulated immune cells.

-

Cell Stimulation: Stimulate macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) in the presence of the test compounds.

-

Supernatant Collection: Collect the cell culture supernatant containing the secreted TNF-α.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a standard sandwich ELISA protocol.

-

IC50 Calculation: Determine the IC50 value from the dose-dependent inhibition of TNF-α production.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the target microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of Cyclopentyloxy Benzoic Acid Derivatives

A general synthetic scheme for the preparation of cyclopentyloxy benzoic acid derivatives is outlined below. The synthesis typically starts from a hydroxybenzoic acid derivative, which undergoes a Williamson ether synthesis with a cyclopentyl halide. The resulting cyclopentyloxy benzoic acid can then be further modified to produce various esters, amides, and other derivatives.

Conclusion and Future Directions

Cyclopentyloxy benzoic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols and visualized pathways provide a solid foundation for researchers to build upon.

Future research should focus on:

-

Synthesizing and evaluating a broader range of cyclopentyloxy benzoic acid derivatives to expand the structure-activity relationship knowledge base.

-

Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of lead compounds.

-

Investigating the detailed molecular mechanisms of action to identify novel therapeutic targets and optimize drug design.

-

Exploring the potential of these derivatives in combination therapies to enhance efficacy and overcome drug resistance.

The continued exploration of cyclopentyloxy benzoic acid derivatives holds great promise for the discovery of novel and effective treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-(Cyclopentyloxy)benzoic Acid as a Chemical Scaffold in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclopentyloxy)benzoic acid is a versatile chemical scaffold increasingly recognized for its utility in medicinal chemistry. This guide explores the core attributes of this scaffold, including its synthesis, physicochemical properties, and, most importantly, its role as a foundational structure for the development of novel therapeutic agents. Particular emphasis is placed on its application in the design of anti-inflammatory drugs, specifically through the inhibition of phosphodiesterase 4 (PDE4). This document provides a comprehensive overview of relevant experimental protocols, quantitative biological data of analogous compounds, and visual representations of the associated signaling pathways to facilitate further research and drug development.

Introduction: The this compound Scaffold

The this compound molecule combines a rigid aromatic benzoic acid core with a flexible, lipophilic cyclopentyloxy group. This unique combination of structural features makes it an attractive starting point for drug discovery. The benzoic acid moiety is a well-established pharmacophore, and its carboxylic acid group provides a convenient handle for chemical modification, allowing for the creation of diverse libraries of derivatives, such as esters and amides. The cyclopentyloxy group, on the other hand, can significantly influence the molecule's physicochemical properties, including lipophilicity and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.

The exploration of benzoic acid derivatives in medicinal chemistry has a long history, with numerous compounds demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold has emerged as a particularly promising platform for the development of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 30762-02-8 | [1] |

| XLogP3 | 2.7 | [1] |

| Appearance | Solid | |

| IUPAC Name | 4-cyclopentyloxybenzoic acid | [1] |

| InChIKey | NSTJDFGPPOXIAT-UHFFFAOYSA-N | [1] |

Role in Medicinal Chemistry: Targeting Inflammatory Pathways

The 4-(cyclopentyloxy)phenyl moiety is a key structural feature in a number of potent and selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the downregulation of inflammatory responses. This makes PDE4 a prime therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

The PDE4-cAMP Signaling Pathway

The inhibition of PDE4 by compounds incorporating the 4-(cyclopentyloxy)phenyl scaffold initiates a cascade of intracellular events that ultimately suppress inflammation. An overview of this signaling pathway is depicted below.

As shown in Figure 1, inflammatory stimuli lead to the activation of adenylate cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which in turn can inhibit the degradation of the IκB-NF-κB complex. In the inflammatory state, this complex dissociates, allowing the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes, such as TNF-α and IL-6. PDE4 inhibitors, by preventing the breakdown of cAMP, enhance the PKA-mediated inhibition of NF-κB activation, thereby suppressing the inflammatory cascade.

Data Presentation: Biological Activity of Analogous Compounds

While specific quantitative data for a wide range of direct derivatives of this compound is not extensively available in the public domain, the structurally related 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a cornerstone of many potent PDE4 inhibitors. The following table summarizes the inhibitory activity of selected compounds containing this core structure against PDE4 and TNF-α production.

| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Condition | Reference |

| Roflumilast | PDE4B | 0.84 | Recombinant Human Enzyme | [2][3] |

| PDE4D | 0.68 | Recombinant Human Enzyme | [2][3] | |

| Rolipram | PDE4D | 240 | Recombinant Human Enzyme | [2] |

| LASSBio-448 | PDE4A | 700 | Recombinant Human Enzyme | [3] |

| PDE4B | 1400 | Recombinant Human Enzyme | [3] | |

| PDE4C | 1100 | Recombinant Human Enzyme | [3] | |

| PDE4D | 4700 | Recombinant Human Enzyme | [3] | |

| 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone | TNF-α production | Potent Inhibition (Specific IC₅₀ not provided) | LPS-stimulated RAW264.7 cells | [4][5] |

| Compound 11e (dialkyloxyphenyl hybrid) | PDE4B | 2.82 | Recombinant Human Enzyme | [6] |

| TNF-α production | 7.20 | LPS-stimulated human blood | [6] |

Note: The IC₅₀ values presented are for compounds that, while not direct derivatives of this compound, share the key 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore, highlighting the importance of this structural motif for PDE4 inhibition and anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold, its derivatization into amides, and key biological assays for evaluating anti-inflammatory activity.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, starting from 4-hydroxybenzoic acid and a cyclopentyl halide.

Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2-3 equivalents).

-

Addition of Alkyl Halide: Add cyclopentyl bromide (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of 4-(Cyclopentyloxy)benzamide Derivatives

The carboxylic acid group of this compound can be readily converted to an amide via a two-step process involving the formation of an acyl chloride followed by reaction with an amine.

Protocol: Amide Synthesis

-

Acyl Chloride Formation: To a solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2 equivalents) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(cyclopentyloxy)benzoyl chloride.

-

Amide Coupling: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add a solution of the desired primary or secondary amine (1-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Work-up and Purification: Wash the reaction mixture sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or recrystallization.

Biological Assays

Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP analog by a recombinant PDE4 enzyme.

-

Reagent Preparation: Prepare solutions of recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that selectively binds to the hydrolyzed AMP product.

-

Assay Procedure: In a microplate, incubate the PDE4 enzyme with various concentrations of the test compound for a short period. Initiate the reaction by adding the FAM-cAMP substrate.

-

Detection: Stop the reaction and add the binding agent. The binding of the hydrolyzed FAM-AMP to the binding agent results in a change in fluorescence polarization.

-

Data Analysis: The degree of inhibition is determined by measuring the fluorescence polarization. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

-

Quantification of TNF-α: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant. Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the design of novel therapeutic agents. The established role of the structurally similar 3-(cyclopentyloxy)-4-methoxyphenyl moiety in potent PDE4 inhibitors underscores the potential of this scaffold in the development of new anti-inflammatory drugs. The experimental protocols and biological data presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this compound derivatives. Future structure-activity relationship studies on a wider range of direct derivatives are warranted to fully elucidate the therapeutic promise of this important chemical scaffold.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1 -isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Lipophilicity and Membrane Permeability of 4-(Cyclopentyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of 4-(Cyclopentyloxy)benzoic acid, a key derivative of benzoic acid with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted values, data from structurally similar molecules, and detailed experimental protocols to offer a robust resource for researchers. Understanding these physicochemical properties is crucial for predicting the pharmacokinetic profile and bioavailability of drug candidates. This document outlines standard methodologies for determining the octanol-water partition coefficient (logP) and assessing permeability through Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays.

Introduction

This compound belongs to the class of alkoxybenzoic acids, which are widely explored as scaffolds in the development of new therapeutic agents. The lipophilicity and membrane permeability of a compound are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Lipophilicity, often quantified as the logP value, influences a drug's ability to cross biological membranes and its binding to plasma proteins. Membrane permeability is a direct measure of a compound's ability to traverse the lipid bilayers of cells, a prerequisite for oral absorption and distribution to target tissues. This guide provides an in-depth analysis of these parameters for this compound.

Physicochemical Properties of this compound

Lipophilicity

Lipophilicity is a crucial physicochemical property that influences the solubility, absorption, distribution, metabolism, and excretion of a drug. The partition coefficient (logP) is the most common measure of lipophilicity.

Table 1: Predicted and Estimated Physicochemical Properties of this compound

| Parameter | Value | Method/Source |

| Molecular Formula | C₁₂H₁₄O₃ | - |

| Molecular Weight | 206.24 g/mol | - |

| Predicted XLogP3 | 2.7 | PubChem (Computed)[1] |

| Estimated LogP Range | 2.5 - 3.5 | Based on 4-alkoxybenzoic acid series |

| Estimated Permeability | Moderate to High | Inferred from logP and structural analogs |

Note: The Estimated LogP Range and Estimated Permeability are inferred from general trends observed in homologous series of 4-alkoxybenzoic acids and are not experimentally determined values for this specific compound.

Membrane Permeability

Membrane permeability is the rate at which a molecule crosses a biological membrane. It is a key factor in determining the oral bioavailability of a drug. Due to the lack of direct experimental data, the permeability of this compound is estimated to be in the moderate to high range based on its predicted logP value. Compounds with a logP between 1 and 3 often exhibit a good balance between aqueous solubility and lipid membrane permeability, favoring passive diffusion across the intestinal epithelium.

Experimental Protocols

This section details the standard experimental procedures for determining lipophilicity and membrane permeability.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Glassware (flasks with stoppers)

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add equal volumes of the pre-saturated n-octanol and the aqueous solution of the compound to a flask.

-

Equilibration: Stopper the flask and shake it for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the logP using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that predicts passive transcellular permeability.

Materials:

-

PAMPA plate (donor and acceptor plates)

-

Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound solution

-

Plate reader or LC-MS for quantification

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Hydration: Add buffer to both donor and acceptor wells and let the membrane hydrate.

-

Dosing: Remove the buffer from the donor wells and add the test compound solution.

-

Incubation: Place the donor plate on top of the acceptor plate (filled with buffer) and incubate for a defined period (e.g., 4-16 hours) at room temperature.

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS.

-

Calculation of Apparent Permeability (Papp): Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Compound]_acceptor / [Compound]_equilibrium)) Where:

-

V_D = Volume of donor well

-

V_A = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[Compound]_equilibrium = Equilibrium concentration

-

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound solution

-

LC-MS/MS for quantification

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Study (Apical to Basolateral - A-B):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

Take samples from the basolateral side at different time points.

-

-

Permeability Study (Basolateral to Apical - B-A):

-

Perform the same procedure but add the test compound to the basolateral side and sample from the apical side to assess active efflux.

-

-

Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt = Rate of appearance of the compound on the receiver side

-

A = Surface area of the membrane

-

C0 = Initial concentration of the compound on the donor side

-

-

Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualization of Key Concepts

Relationship between Lipophilicity and Membrane Permeability

Caption: Interplay of lipophilicity and permeability.

Experimental Workflow for Caco-2 Permeability Assay

Caption: Caco-2 permeability assay workflow.

Conclusion

This technical guide provides a foundational understanding of the lipophilicity and membrane permeability of this compound for professionals in drug discovery and development. While direct experimental data remains to be established, the provided estimations based on computational predictions and structural analogies offer valuable insights for preliminary assessment. The detailed experimental protocols for logP determination, PAMPA, and Caco-2 assays serve as a practical resource for researchers aiming to characterize this and other novel chemical entities. Further experimental validation is recommended to precisely quantify these critical ADME parameters for this compound.

References

A Technical Guide to the Discovery and Enduring Legacy of Benzoic Acid and Its Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history of benzoic acid and its derivatives, from their initial discovery to their contemporary applications in research and drug development. The document provides a comprehensive overview of key milestones, detailed experimental protocols for pivotal syntheses and assays, quantitative data on their biological activities, and visualizations of their mechanisms of action.

A Historical Overview: From Gum Benzoin to Modern Synthesis

The journey of benzoic acid, the simplest aromatic carboxylic acid, began in the 16th century. Its history is intertwined with the development of organic chemistry and the quest for effective preservatives and therapeutic agents.

The Dawn of Discovery

Benzoic acid was first described in the 16th century through the dry distillation of gum benzoin, a resin obtained from the Styrax tree.[1][2][3] Notable figures in its early history include Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596), who all documented this process.[1][2][3] For a considerable time, gum benzoin remained the sole source of this compound.[1][2]

In 1832, Justus von Liebig and Friedrich Wöhler made a significant breakthrough by determining the structure of benzoic acid.[1][2][3] Their research also elucidated the relationship between benzoic acid and hippuric acid.[1][2][3] A pivotal moment in the practical application of benzoic acid came in 1875 when Salkowski discovered its antifungal properties, paving the way for its use as a preservative.[1][2]

The Evolution of Production

Early industrial production of benzoic acid involved the hydrolysis of benzotrichloride with calcium hydroxide, a method that often resulted in chlorinated derivatives.[1][2][3] For this reason, benzoic acid intended for human consumption was for a long time obtained exclusively from the dry distillation of gum benzoin.[1][2][3]

Today, the primary commercial production method is the partial oxidation of toluene with oxygen, a process catalyzed by cobalt or manganese naphthenates.[1][2][3] This method is favored for its high yield and use of inexpensive raw materials.[1][2][3]

Key Derivatives of Benzoic Acid in Research and Development

The versatility of benzoic acid's structure has led to the development of numerous derivatives with a wide range of applications, from food preservation and cosmetics to pharmaceuticals.

Sodium Benzoate: The Ubiquitous Preservative

Sodium benzoate, the sodium salt of benzoic acid, gained prominence as a food preservative in the late 19th century and was recognized as such by the U.S. Food and Drug Administration (FDA) in 1908.[4] It is particularly effective in acidic foods and beverages, where it inhibits the growth of mold, yeast, and some bacteria.[1]

The antimicrobial mechanism of benzoic acid and its salts begins with the absorption of the undissociated acid into the microbial cell.[1] If the intracellular pH drops to 5 or lower, the anaerobic fermentation of glucose via the enzyme phosphofructokinase is significantly inhibited.[1]

Beyond its role as a preservative, sodium benzoate is used in pharmaceutical formulations as a treatment for urea cycle disorders due to its ability to bind to amino acids, leading to their excretion and a reduction in ammonia levels.[5]

Benzyl Benzoate: From Fragrance to Acaricide

Benzyl benzoate is an ester formed from the reaction of benzoic acid and benzyl alcohol. It has a long history of use as a fixative in fragrances and as a plasticizer. In the pharmaceutical realm, it is a well-established treatment for scabies and lice infestations.[6]

Several synthesis pathways for benzyl benzoate have been developed, including the Tishchenko reaction of benzaldehyde, the esterification of benzoic acid with benzyl alcohol, and the reaction of benzyl chloride with sodium benzoate.[6]

Benzoyl Peroxide: A Staple in Acne Treatment

Benzoyl peroxide has been a cornerstone of topical acne therapy for over a century.[3] Its therapeutic efficacy stems from its ability to generate highly reactive oxygen species, which have a nonspecific antimicrobial effect against Propionibacterium acnes, the bacterium implicated in acne.[3] Notably, bacteria have not developed resistance to this physicochemical action.[3] In addition to its antimicrobial properties, benzoyl peroxide also exhibits keratolytic, comedolytic, and anti-inflammatory activities.[3] It is often used in combination with antibiotics or retinoids to enhance treatment outcomes.[3]

Parabens: A Family of Preservatives

Parabens are a class of p-hydroxybenzoic acid esters that have been widely used as preservatives in cosmetics, pharmaceuticals, and food since the early 20th century.[7][8] The synthesis of methylparaben was achieved in 1875, followed by propylparaben in 1890.[7] The first patent for the use of para-hydroxybenzoic acid as an antiseptic was granted in 1921.[7] Their popularity grew due to their low cost and broad-spectrum antimicrobial activity.[7][8]

Quantitative Data on the Biological Activity of Benzoic Acid Derivatives

The following tables summarize the in vitro biological activity of various benzoic acid derivatives against microbial and cancer cell lines.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference(s) |

| Benzoic Acid | Escherichia coli O157 | 1000 | [9] |

| 2-hydroxybenzoic acid | Escherichia coli O157 | 1000 | [9] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [10] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [10] |

| 4-bromo and 3-methyl substituted pyrazole derivative 16 | Bacillus subtilis ATCC 6623 | 1 | |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11) | Bacillus subtilis | 2.11 (pMIC in µM/ml) | [11] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Benzoic Acid Derivatives

| Compound | Cancer Cell Line | IC50 | Reference(s) |

| Benzoic Acid | MG63 (Bone Cancer) | 85.54 ± 3.17 µg/ml (48h) | [12] |

| Benzoic Acid | CRM612 (Lung Cancer) | 105.7 ± 5.21 µg/ml (48h) | [12] |

| Benzoic Acid | A673 (Bone Cancer) | 114.9 ± 7.82 µg/ml (48h) | [12] |